molecular formula C15H23BrO B8478158 2(Octyloxy)methylbromobenzene

2(Octyloxy)methylbromobenzene

Cat. No. B8478158
M. Wt: 299.25 g/mol
InChI Key: KSTRDHGYCCKKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894480

Procedure details

Lithium octanoate, prepared from octanol and n-butyllithium, in a mixture of tetrahydrofuran/hexane dimethyl formamide was condensed with 2-bromobenzyl bromide to yield 2(octyloxy)methylbromobenzene. This material was treated with n-butyllithium in ether/hexane mixture and subsequently treated with paraformaldehyde to yield 2-(octyloxy)methylbenzyl alcohol. This material was then treated with triphenyl phosphonine bromide to yield [[2-[(octyloxy)-methyl]phenyl]methyl]triphenyl phosphonium bromide. Condensation of this material with 7-formyl-3-methyl-2,4,6-octatrienoic acid ethyl ester, as in Example 3, followed by hydrolysis, as in Example 5, gave the (All-E)-3,7-Dimethyl-9-[2-[(octyloxy)-methyl]phenyl]-2,4,6,8-nonatetraenoic acid, mp 120°-121° (from methane/hexane mixture).
Name
Lithium octanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexane dimethyl formamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Li+].C(O)CCCCCCC.C([Li])CCC.[Br:26][C:27]1[CH:34]=[CH:33][CH:32]=[CH:31][C:28]=1[CH2:29]Br>O1CCCC1.C(N(C)C)=O.CCCCCC>[CH2:1]([O:10][CH2:29][C:28]1[CH:31]=[CH:32][CH:33]=[CH:34][C:27]=1[Br:26])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1,5.6.7|

Inputs

Step One
Name
Lithium octanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)[O-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
tetrahydrofuran hexane dimethyl formamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.C(=O)N(C)C.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OCC1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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